molecular formula C16H18F2O2 B8697640 Benzyl 5,5-difluorooctahydropentalene-2-carboxylate

Benzyl 5,5-difluorooctahydropentalene-2-carboxylate

Cat. No. B8697640
M. Wt: 280.31 g/mol
InChI Key: QGEQRRMIWFCXSX-UHFFFAOYSA-N
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Patent
US09326973B2

Procedure details

A stirred suspension of 10% Pd—C (12.53 mg) in a solution of benzyl 5,5-difluorooctahydropentalene-2-carboxylate (33 mg) in EtOAc (5 mL) was hydrogenated under balloon pressure for 2-3 h. The suspension was filtered and evaporated to dryness to afford a mixture of endo/exo isomers of Cap-12 as a white semi-solid. 1H NMR (400 MHz, chloroform-d) δ 3.04-2.93 (m, 1H), 2.88-2.76 (m, 2H), 2.40-2.26 (m, 2H), 2.15-2.04 (m, 2H), 1.87-1.71 (m, 4H).
Quantity
33 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
12.53 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1([F:20])[CH2:9][CH:8]2[CH:4]([CH2:5][CH:6]([C:10]([O:12]CC3C=CC=CC=3)=[O:11])[CH2:7]2)[CH2:3]1>CCOC(C)=O.[Pd]>[F:1][C:2]1([F:20])[CH2:3][CH:4]2[CH:8]([CH2:7][CH:6]([C:10]([OH:12])=[O:11])[CH2:5]2)[CH2:9]1

Inputs

Step One
Name
Quantity
33 mg
Type
reactant
Smiles
FC1(CC2CC(CC2C1)C(=O)OCC1=CC=CC=C1)F
Name
Quantity
5 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
12.53 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The suspension was filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to afford
ADDITION
Type
ADDITION
Details
a mixture of endo/exo isomers of Cap-12 as a white semi-solid

Outcomes

Product
Details
Reaction Time
2.5 (± 0.5) h
Name
Type
Smiles
FC1(CC2CC(CC2C1)C(=O)O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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